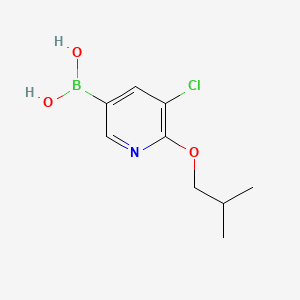

3-Chloro-2-isobutoxypyridine-5-boronic acid

Description

Properties

IUPAC Name |

[5-chloro-6-(2-methylpropoxy)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BClNO3/c1-6(2)5-15-9-8(11)3-7(4-12-9)10(13)14/h3-4,6,13-14H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZDHUOBERCAFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)OCC(C)C)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675196 | |

| Record name | [5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-89-4 | |

| Record name | [5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-Chloro-2-isobutoxypyridine-5-boronic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route for 3-Chloro-2-isobutoxypyridine-5-boronic acid, a key building block in the development of novel pharmaceuticals. Due to the absence of a direct, published protocol for this specific molecule, this document outlines a robust, two-step synthetic pathway based on well-established and analogous chemical transformations. The synthesis involves a regioselective nucleophilic aromatic substitution to introduce the isobutoxy group, followed by a halogen-metal exchange and subsequent borylation. Detailed experimental protocols, quantitative data from analogous reactions, and a visual representation of the synthetic workflow are provided to enable researchers to successfully synthesize this valuable compound.

Introduction

Substituted pyridine boronic acids are of paramount importance in medicinal chemistry, primarily serving as versatile intermediates in Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental for the construction of carbon-carbon bonds, enabling the synthesis of complex molecular architectures found in numerous biologically active compounds. This compound, with its unique substitution pattern, offers multiple points for molecular elaboration, making it a highly attractive scaffold for the design of novel therapeutics. The chloro substituent can act as a handle for further cross-coupling or nucleophilic substitution reactions, the isobutoxy group can influence solubility and metabolic stability, and the boronic acid moiety allows for the introduction of a wide range of aryl and heteroaryl groups.

This guide details a proposed synthesis beginning from the commercially available starting material, 5-bromo-2,3-dichloropyridine.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence. The first step involves the regioselective nucleophilic aromatic substitution of the chlorine atom at the 2-position of 5-bromo-2,3-dichloropyridine with isobutanol. The higher reactivity of the 2-position towards nucleophilic attack in 2,3-dihalopyridines directs the regioselectivity of this transformation. The second step is a halogen-metal exchange of the bromine atom at the 5-position using an organolithium reagent, followed by quenching with a borate ester to yield the target boronic acid.

A Technical Guide to 3-Chloro-2-isobutoxypyridine-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Chloro-2-isobutoxypyridine-5-boronic acid, a key building block in modern synthetic and medicinal chemistry. It includes detailed information on its chemical and physical properties, a general protocol for its application in Suzuki-Miyaura cross-coupling reactions, and its relevance in the field of drug discovery.

Compound Properties and Specifications

This compound is a substituted pyridinylboronic acid derivative. Such compounds are of significant interest in organic synthesis, particularly as coupling partners in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds.

| Property | Value | Reference(s) |

| CAS Number | 1217501-42-2 | [1][2][3] |

| Molecular Formula | C₉H₁₃BClNO₃ | [1][2][3] |

| Molecular Weight | 229.47 g/mol | [2][3] |

| Purity | ≥98% | [1] |

| Appearance | Solid | |

| Storage Temperature | -20°C | [2][3] |

| InChI | 1S/C9H13BClNO3/c1-6(2)5-15-9-8(10(13)14)3-7(11)4-12-9/h3-4,6,13-14H,5H2,1-2H3 | [1] |

| SMILES | B(C1=CC(=CN=C1OCC(C)C)Cl)(O)O | [4] |

Role in Drug Discovery and Medicinal Chemistry

Boronic acids and their derivatives are crucial in medicinal chemistry for several reasons. They are versatile intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[5][6] The pyridine scaffold, in particular, is a common feature in many biologically active compounds. The presence of chloro and isobutoxy substituents on the pyridine ring allows for fine-tuning of the steric and electronic properties of the final molecule, which can be critical for its biological activity and pharmacokinetic profile.

Substituted pyridines are integral components of numerous therapeutic agents.[7] The use of this compound in Suzuki-Miyaura coupling reactions enables the efficient synthesis of aryl- and heteroaryl-substituted pyridines, which are key structures in many drug candidates.[8][9] The development of efficient coupling methods for such building blocks is an active area of research aimed at accelerating the drug discovery process.[10][11]

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of C-C bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium complex.[7] While a specific protocol for this compound is not detailed in the provided results, a general and robust protocol for the coupling of substituted pyridine boronic acids with aryl halides can be presented.

Objective: To synthesize a biaryl compound via the Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or chloride)

-

Palladium catalyst (e.g., Palladium(II) acetate, Pd₂(dba)₃)

-

Phosphine ligand (e.g., SPhos, XPhos)

-

Base (e.g., Cesium carbonate, Potassium carbonate, Potassium phosphate)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, THF), often with added water

General Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., 2 mol% Pd(OAc)₂), the phosphine ligand (e.g., 4 mol% SPhos), and the base (2.0 equivalents).[7]

-

Solvent Addition: Add the anhydrous organic solvent, followed by degassed water if required by the specific catalytic system. The use of aqueous bases is common.[7]

-

Reaction Execution: Place the sealed flask in a preheated oil bath and stir vigorously at the optimized temperature (typically between 80-110 °C) for the required time (e.g., 12-24 hours).[7][9]

-

Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[7]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the desired biaryl product.[7]

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

References

- 1. labsolu.ca [labsolu.ca]

- 2. usbio.net [usbio.net]

- 3. usbio.net [usbio.net]

- 4. cenmed.com [cenmed.com]

- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

3-Chloro-2-isobutoxypyridine-5-boronic acid chemical properties

An In-depth Technical Guide on the Chemical Properties of Substituted Chloro-isobutoxypyridine Boronic Acids

Disclaimer: This technical guide primarily details the chemical properties and applications of 5-Chloro-2-isobutoxypyridine-3-boronic acid (CAS No. 1217501-42-2) , as there is limited available information on its isomer, 3-Chloro-2-isobutoxypyridine-5-boronic acid. The data and protocols presented are based on available information for the 5-chloro-3-boronic acid isomer and general principles of boronic acid chemistry.

Core Chemical Properties

This compound and its isomers are heterocyclic organic compounds containing a pyridine ring, a chloro group, an isobutoxy group, and a boronic acid functional group. These compounds are of significant interest to researchers in medicinal chemistry and drug discovery due to the versatile reactivity of the boronic acid moiety.[1][2] Boronic acids are known to form reversible covalent bonds with diols, a property that is exploited in various biological applications, including enzyme inhibition and carbohydrate sensing.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for 5-Chloro-2-isobutoxypyridine-3-boronic acid.

| Property | Value | Reference |

| CAS Number | 1217501-42-2 | [3][4] |

| Molecular Formula | C9H13BClNO3 | [3][4][5] |

| Molecular Weight | 229.47 g/mol | [3][5] |

| Purity | ≥98% | [4] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not specified; likely soluble in organic solvents like DMSO and methanol | |

| Storage Temperature | -20°C | [3][5] |

| Shelf Life | 1095 days | [4] |

Spectroscopic data, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, would be crucial for the definitive identification and characterization of this compound. While specific spectra for this exact molecule are not publicly available, related compounds show characteristic signals for the pyridine ring protons, the isobutoxy group, and a distinctive signal for the boron atom in ¹¹B NMR spectroscopy.[6]

Safety and Handling

Proper safety precautions must be observed when handling 5-Chloro-2-isobutoxypyridine-3-boronic acid. The following table outlines its hazard classifications and precautionary statements.

| Category | Codes | Description | Reference |

| Hazard Statements | H302 | Harmful if swallowed. | [4] |

| H315 | Causes skin irritation. | [4] | |

| H319 | Causes serious eye irritation. | [4] | |

| H335 | May cause respiratory irritation. | [4] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [4] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [4] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [4] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the cited literature, a general methodology for the synthesis of arylboronic acids can be described. The Miyaura borylation is a common method for the synthesis of boronic esters, which can then be hydrolyzed to the corresponding boronic acids.[7]

Hypothetical Synthesis via Miyaura Borylation

This protocol is a representative example and would require optimization for this specific substrate.

Step 1: Borylation of the Aryl Halide

-

To a dry, nitrogen-purged flask, add the starting material (e.g., 3,5-dichloro-2-isobutoxypyridine), bis(pinacolato)diboron (B₂pin₂), a palladium catalyst such as Pd(dppf)Cl₂, and a base like potassium acetate (KOAc).

-

Add a dry, degassed solvent such as 1,4-dioxane.

-

Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude pinacol ester by column chromatography on silica gel.

Step 2: Hydrolysis to the Boronic Acid

-

Dissolve the purified pinacol ester in a suitable solvent system, such as a mixture of THF and water.

-

Add an acid, such as HCl, to facilitate the hydrolysis of the ester.

-

Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the boronic acid.

Characterization

The final product should be characterized using the following techniques:

-

NMR Spectroscopy: ¹H, ¹³C, and ¹¹B NMR to confirm the structure.

-

Mass Spectrometry: To verify the molecular weight.

-

FT-IR Spectroscopy: To identify characteristic functional groups.

Reactivity and Applications in Drug Discovery

Boronic acids are highly versatile building blocks in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[8][9] This reaction is a cornerstone of modern drug discovery, enabling the synthesis of complex molecular architectures.

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

In the context of drug development, the boronic acid moiety itself can act as a pharmacophore. For instance, it can reversibly inhibit serine proteases by forming a tetrahedral intermediate with the catalytic serine residue. This mechanism is the basis for the action of drugs like bortezomib, a proteasome inhibitor used in cancer therapy.[1]

Caption: A logical diagram of reversible covalent inhibition of a serine protease by a boronic acid.

References

- 1. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. usbio.net [usbio.net]

- 4. labsolu.ca [labsolu.ca]

- 5. usbio.net [usbio.net]

- 6. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone | MDPI [mdpi.com]

- 7. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on 3-Chloro-2-isobutoxypyridine-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Chloro-2-isobutoxypyridine-5-boronic acid, a key building block in modern organic synthesis. This document outlines its known characteristics, provides a detailed experimental protocol for its synthesis, and illustrates its synthetic pathway.

Core Physical and Chemical Properties

While extensive experimental data for this compound is not widely available in published literature, data has been aggregated from various chemical suppliers and databases. It is important to note that the compound is most commonly indexed under the isomeric name 5-Chloro-2-isobutoxypyridine-3-boronic acid with the CAS Number 1217501-42-2 .

| Property | Value | Source(s) |

| Chemical Name | 5-Chloro-2-isobutoxypyridine-3-boronic acid | [1][2] |

| CAS Number | 1217501-42-2 | [1][2] |

| Molecular Formula | C₉H₁₃BClNO₃ | [1][2] |

| Molecular Weight | 229.47 g/mol | [1][2] |

| Appearance | Solid | |

| Purity | ≥98% | [3] |

| Storage Temperature | -20°C | [1][2] |

| Shipping Temperature | Room Temperature | [1][2] |

| Melting Point | Data not available. For the related compound 5-Chloro-3-pyridineboronic acid, the melting point is 255-260 °C. | |

| Boiling Point | Data not available. | |

| Solubility | Data not available. Arylboronic acids are generally soluble in many organic solvents. | [4] |

| pKa | Estimated to be in the range of 4-10 for arylboronic acids. The exact value is influenced by substituents. | [5] |

Experimental Protocol: Synthesis of 5-Chloro-2-isobutoxypyridine-3-boronic acid

The following protocol describes a plausible synthetic route for 5-Chloro-2-isobutoxypyridine-3-boronic acid based on established methodologies for the synthesis of substituted pyridine boronic acids, such as the lithiation-borylation of halopyridines.[6][7]

Materials:

-

2,5-Dichloro-3-isobutoxypyridine (precursor)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Dry ice/acetone bath

-

Aqueous Hydrochloric Acid (2 M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Multi-necked, flame-dried flask

-

Magnetic stirrer

-

Thermometer

-

Nitrogen inlet

-

Dropping funnel

Procedure:

-

Reaction Setup: In a multi-necked, flame-dried flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, dissolve 2,5-dichloro-3-isobutoxypyridine in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the reaction mixture, ensuring the internal temperature is maintained below -70 °C. Stir the mixture at this temperature for 1-2 hours to facilitate the lithium-halogen exchange.

-

Borylation: Add triisopropyl borate dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for an additional hour, then let it slowly warm to room temperature and stir overnight.

-

Workup and Isolation: Quench the reaction by the slow addition of 2 M aqueous hydrochloric acid. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system to yield 5-Chloro-2-isobutoxypyridine-3-boronic acid as a solid.

Synthetic Pathway Visualization

The following diagram illustrates the key steps in the proposed synthesis of 5-Chloro-2-isobutoxypyridine-3-boronic acid.

Caption: Synthetic pathway for 5-Chloro-2-isobutoxypyridine-3-boronic acid.

This guide serves as a foundational resource for researchers working with this compound. The provided data and protocols are intended to facilitate its synthesis and application in further research and development endeavors. As with any chemical synthesis, appropriate safety precautions and optimization of reaction conditions may be necessary for specific applications.

References

Stability and Storage of 3-Chloro-2-isobutoxypyridine-5-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Chloro-2-isobutoxypyridine-5-boronic acid. Due to the limited availability of specific stability data for this compound in public literature, this guide consolidates general principles from analogous compounds and standardized experimental protocols to inform laboratory practice.

Core Concepts: Stability of Boronic Acids

Boronic acids, including this compound, are susceptible to several degradation pathways that can impact their purity, reactivity, and overall suitability for synthetic applications. Understanding these vulnerabilities is critical for ensuring the integrity of the reagent. The primary factors influencing the stability of boronic acids are moisture, oxygen, heat, and light.

Quantitative Data Summary

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C for long-term storage; 2-8°C for short-term storage.[1][2][3] | Reduces the rate of degradation reactions such as oxidation and protodeboronation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[1][4] | The compound is air and moisture sensitive; an inert atmosphere minimizes oxidation and hydrolysis.[1] |

| Moisture | Keep in a tightly sealed container in a dry, well-ventilated place.[1][5] | Boronic acids can form cyclic anhydrides (boroxines) in the presence of moisture. |

| Light | Store in a light-resistant container. | Protects against potential photodecomposition. |

Degradation Pathways and Influencing Factors

The chemical structure of this compound, featuring a pyridine ring and a boronic acid moiety, makes it susceptible to several degradation pathways.

-

Oxidation: The carbon-boron bond is prone to oxidation, which can lead to the formation of the corresponding phenol. This is often a major degradation pathway for boronic acids.[6]

-

Protodeboronation: This involves the cleavage of the carbon-boron bond and its replacement with a hydrogen atom. This process can be accelerated by the presence of moisture, acid, or base. The 2-pyridyl C-B bond is known to be particularly labile.

-

Formation of Boroxines: In the solid state or in the presence of trace moisture, three molecules of a boronic acid can dehydrate to form a cyclic trimeric anhydride called a boroxine. While this process is often reversible upon treatment with water, it can complicate stoichiometry in reactions.

-

Polymerization: Some boronic acids are known to polymerize upon storage.

The following diagram illustrates the key factors that can influence the stability of this compound.

Caption: Factors influencing the degradation of this compound.

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound would involve forced degradation studies and long-term stability testing. The following protocols are based on general guidelines for pharmaceutical stability testing.

Forced Degradation Study

Objective: To identify potential degradation products and pathways under stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile, methanol, water).

-

Stress Conditions: Expose the samples to the following conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 80°C for 48 hours.

-

Photostability: Expose the solid compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).

-

Peak Purity and Identification: Assess the purity of the main peak and identify any significant degradation products using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Long-Term Stability Study

Objective: To determine the shelf-life and appropriate storage conditions.

Methodology:

-

Sample Storage: Store multiple batches of this compound in the proposed long-term storage containers under the following conditions:

-

Long-term: 2-8°C

-

Accelerated: 25°C / 60% Relative Humidity (RH)

-

-

Testing Frequency: Analyze the samples at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).

-

Analytical Parameters: At each time point, assess the following:

-

Appearance

-

Assay (quantification of the active ingredient)

-

Purity (determination of related substances/degradation products)

-

Moisture content

-

The following diagram outlines a general workflow for a stability study of this compound.

Caption: General workflow for a stability study of a boronic acid.

Strategies for Enhancing Stability

For applications where the inherent instability of this compound is a concern, several strategies can be employed:

-

Use of Boronic Acid Derivatives:

-

MIDA (N-methyliminodiacetic acid) boronates: These are air-stable, crystalline solids that can slowly release the corresponding boronic acid under reaction conditions.

-

DABO (diethanolamine) boronates: These complexes are also air-stable and can be used directly in cross-coupling reactions.[7]

-

-

In-situ Generation: In some cases, the boronic acid can be generated in situ from a more stable precursor, such as a boronate ester, immediately before its use in a reaction.

-

Careful Handling: Strict adherence to inert atmosphere techniques and the use of anhydrous solvents can mitigate degradation during handling and use.

Conclusion

While this compound is a valuable reagent, its stability is a critical consideration for its effective use. Proper storage at low temperatures under an inert and dry atmosphere is essential to minimize degradation. For sensitive applications, the use of more stable derivatives should be considered. The experimental protocols outlined in this guide provide a framework for conducting thorough stability assessments to ensure the quality and reliability of this important building block in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. edepot.wur.nl [edepot.wur.nl]

- 3. echemi.com [echemi.com]

- 4. waters.com [waters.com]

- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to the Safety and Handling of 3-Chloro-2-isobutoxypyridine-5-boronic Acid

Disclaimer: A specific Safety Data Sheet (SDS) for 3-Chloro-2-isobutoxypyridine-5-boronic acid was not publicly available at the time of this writing. The following safety and handling information is based on data for the structurally similar isomer, 5-Chloro-2-isobutoxypyridine-3-boronic acid (CAS No. 1217501-42-2) .[1][2][3] Due to the high degree of structural similarity, the toxicological and handling precautions are expected to be comparable. Researchers should, however, treat this information as a guideline and handle the compound with the utmost caution, performing a thorough risk assessment before use.

This guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the known hazards, safe handling procedures, and emergency protocols for this compound and its close structural analogs.

Chemical and Physical Properties

Limited experimental data is available for the physical properties of this specific compound. The following table summarizes the basic chemical identifiers for the closely related isomer.

| Property | Value | Source(s) |

| Chemical Name | 5-Chloro-2-isobutoxypyridine-3-boronic acid | [1][2][3] |

| CAS Number | 1217501-42-2 | [1][2][3] |

| Molecular Formula | C9H13BClNO3 | [1][2] |

| Molecular Weight | 229.47 g/mol | [1][2] |

Hazard Identification and Classification

Based on the available data for its isomer, this compound is classified as hazardous.[3] The GHS hazard statements and corresponding pictograms are summarized below.

| GHS Hazard Classification | Code | Description | Pictogram |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

|

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

|

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |

|

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation |

|

First-Aid Measures

In case of exposure, immediate medical attention is crucial. The following are first-aid guidelines based on the hazards of similar boronic acid compounds.[4][5]

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or doctor/physician if you feel unwell.[5] |

| Skin Contact | Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4] |

| Ingestion | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.[4] |

Handling and Storage

Proper handling and storage are essential to minimize risk.

Handling:

-

Avoid contact with skin, eyes, and clothing.[4]

-

Do not breathe dust, fume, gas, mist, vapors, or spray.[4]

-

Use only outdoors or in a well-ventilated area.[4]

-

Wash hands thoroughly after handling.[4]

-

Do not eat, drink, or smoke when using this product.[4]

Storage:

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

| Protection Type | Recommendation |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles.[4] |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat.[4] |

| Respiratory Protection | Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5] |

Experimental Protocols

While specific toxicological studies for this compound are not available, a general protocol for handling substituted pyridine boronic acids in a common synthetic application (Suzuki-Miyaura cross-coupling) is provided below. This illustrates a typical workflow where the safety and handling precautions outlined in this guide would be applied.[6]

General Protocol for Suzuki-Miyaura Cross-Coupling

-

Reaction Setup:

-

In a fume hood, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and base (e.g., K₂CO₃, 2.0 mmol) to a flame-dried reaction vessel.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add degassed solvent (e.g., 1,4-dioxane/water mixture, 5-10 mL) via syringe.

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Visualizations

The following diagrams illustrate the logical workflow for safe handling and the relationship between the compound's hazards.

Caption: Workflow for safe handling of this compound.

Caption: Relationship between exposure routes and primary hazards.

References

An In-depth Technical Guide to 5-Chloro-2-isobutoxypyridine-3-boronic Acid for Researchers and Drug Development Professionals

A Note on Chemical Nomenclature: Initial searches for "3-Chloro-2-isobutoxypyridine-5-boronic acid" did not yield a commercially available compound with that specific substitution pattern. However, a closely related isomer, 5-Chloro-2-isobutoxypyridine-3-boronic acid (CAS No. 1217501-42-2) , is readily available from multiple suppliers. This guide will focus on the latter compound, which is likely the intended subject of interest for research and development purposes.

This technical guide provides a comprehensive overview of 5-Chloro-2-isobutoxypyridine-3-boronic acid, a valuable building block for researchers, scientists, and drug development professionals. The document outlines its commercial availability, a representative synthetic protocol, and its applications in medicinal chemistry, particularly in the construction of complex molecular architectures for novel therapeutics.

Commercial Availability

5-Chloro-2-isobutoxypyridine-3-boronic acid is available from a range of chemical suppliers. The following table summarizes the key information for procurement.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Available Quantities |

| United States Biological | 1217501-42-2 | C₉H₁₃BClNO₃ | 229.47 | >95% | 100mg, 250mg |

| Cenmed | 1217501-42-2 | C₉H₁₃BClNO₃ | 229.5 | 98% | 1g |

| LabSolutions | 1217501-42-2 | C₉H₁₃BClNO₃ | 229.5 | 98% | Inquire |

| GL Biochem (Shanghai) Ltd. | 1217501-42-2 | C₉H₁₃BClNO₃ | 229.47 | 98% | Gram scale |

| Sigma-Aldrich | 1217501-42-2 | C₉H₁₃BClNO₃ | 229.47 | - | Inquire |

Physicochemical Properties

| Property | Value |

| IUPAC Name | (5-chloro-2-isobutoxypyridin-3-yl)boronic acid |

| CAS Number | 1217501-42-2 |

| Molecular Formula | C₉H₁₃BClNO₃ |

| Molecular Weight | 229.47 g/mol |

| Appearance | White to off-white solid |

| Storage Temperature | -20°C |

Representative Synthetic Protocol

Reaction Scheme:

Materials:

-

3,5-Dichloro-2-isobutoxypyridine (starting material)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with 3,5-dichloro-2-isobutoxypyridine (1.0 eq) dissolved in anhydrous THF (10 mL/mmol of substrate).

-

Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

-

Borylation: Triisopropyl borate (1.5 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.

-

Quenching and Extraction: The reaction is quenched by the slow addition of 1 M HCl (10 mL/mmol of substrate) at 0 °C. The mixture is stirred for 1 hour at room temperature. The aqueous layer is separated and extracted with ethyl acetate (3 x 20 mL).

-

Work-up and Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) or by recrystallization to afford 5-chloro-2-isobutoxypyridine-3-boronic acid as a solid.

Applications in Drug Discovery and Medicinal Chemistry

Substituted pyridine boronic acids are versatile building blocks in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] This reaction enables the formation of carbon-carbon bonds, allowing for the synthesis of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents.[2]

The presence of the chloro and isobutoxy groups on the pyridine ring of 5-Chloro-2-isobutoxypyridine-3-boronic acid offers several advantages for drug design:

-

Modulation of Physicochemical Properties: The isobutoxy group can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability of a drug candidate.

-

Vector for Further Functionalization: The chlorine atom can serve as a handle for subsequent chemical modifications, allowing for the exploration of a wider chemical space.

-

Specific Interactions with Biological Targets: The pyridine nitrogen can act as a hydrogen bond acceptor, while the overall electronic properties of the substituted ring can influence binding to target proteins.

Chloropyridine boronic acids and their derivatives are key intermediates in the synthesis of a wide range of biologically active compounds, including kinase inhibitors, GPCR modulators, and anti-infective agents.[2]

Visualizing the Workflow and Applications

The following diagrams illustrate the general workflow for the synthesis and supply of a substituted pyridine boronic acid and its application in drug discovery.

Caption: Generalized workflow for the synthesis and supply of 5-Chloro-2-isobutoxypyridine-3-boronic acid.

Caption: Application of 5-Chloro-2-isobutoxypyridine-3-boronic acid in drug discovery via Suzuki-Miyaura coupling.

References

An In-depth Technical Guide on the Structural Analysis of 5-Chloro-2-isobutoxypyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Initial Note: The compound of interest was initially specified as "3-Chloro-2-isobutoxypyridine-5-boronic acid." However, a comprehensive search of chemical databases and literature indicates that the more commonly cataloged and commercially available isomer is 5-Chloro-2-isobutoxypyridine-3-boronic acid . This guide will focus on the structural analysis of the latter, assuming it to be the intended subject of inquiry.

Introduction

Pyridine-based boronic acids are pivotal building blocks in modern medicinal chemistry and drug discovery. Their utility primarily stems from their role as versatile coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which enables the efficient formation of carbon-carbon bonds.[1][2] This capability allows for the construction of complex molecular architectures, particularly biaryl and hetero-biaryl scaffolds that are prevalent in many biologically active compounds.[2] The subject of this guide, 5-Chloro-2-isobutoxypyridine-3-boronic acid, is a functionalized pyridine derivative with potential applications in the synthesis of novel therapeutic agents targeting a range of diseases, including cancer and infectious diseases.[1] This document provides a detailed overview of its chemical structure, physicochemical properties, a plausible synthetic route, and its potential role in drug development.

Chemical Structure and Physicochemical Properties

The chemical structure of 5-Chloro-2-isobutoxypyridine-3-boronic acid incorporates a pyridine ring substituted with a chlorine atom, an isobutoxy group, and a boronic acid moiety. These functional groups impart specific electronic and steric properties to the molecule, influencing its reactivity and potential biological interactions.

Physicochemical Data

A summary of the key physicochemical properties of 5-Chloro-2-isobutoxypyridine-3-boronic acid is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1217501-42-2 | [3][4][5] |

| Molecular Formula | C₉H₁₃BClNO₃ | [3][4][5] |

| Molecular Weight | 229.47 g/mol | [3][4] |

| Purity | ≥98% | [5] |

| Appearance | Solid (predicted) | |

| Storage Temperature | -20°C | [3][4] |

Spectroscopic Data (Predicted)

¹H NMR (in DMSO-d₆, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.20 | s | 2H | B(OH)₂ |

| ~8.15 | d, J ≈ 2.4 Hz | 1H | Pyridine-H6 |

| ~7.90 | d, J ≈ 2.4 Hz | 1H | Pyridine-H4 |

| ~3.90 | d, J ≈ 6.8 Hz | 2H | -OCH₂- |

| ~2.00 | m | 1H | -CH(CH₃)₂ |

| ~0.95 | d, J ≈ 6.8 Hz | 6H | -CH(CH₃)₂ |

¹³C NMR (in DMSO-d₆, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | Pyridine-C2 |

| ~150 | Pyridine-C6 |

| ~140 | Pyridine-C4 |

| ~120 | Pyridine-C5 |

| ~110 | Pyridine-C3 (C-B) |

| ~75 | -OCH₂- |

| ~28 | -CH(CH₃)₂ |

| ~19 | -CH(CH₃)₂ |

Experimental Protocols

Synthesis of 5-Chloro-2-isobutoxypyridine-3-boronic acid

A plausible synthetic route to 5-Chloro-2-isobutoxypyridine-3-boronic acid involves a multi-step process starting from a suitable pyridine precursor. A representative workflow is illustrated below.

Detailed Methodology:

-

Alkoxylation: To a solution of 2,5-dichloropyridine in anhydrous isobutanol, sodium isobutoxide is added portion-wise at room temperature. The reaction mixture is then heated to reflux and monitored by TLC until the starting material is consumed. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 5-chloro-2-isobutoxypyridine.

-

Lithiation and Borylation: The 5-chloro-2-isobutoxypyridine is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. A solution of a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), is added dropwise, and the mixture is stirred at this temperature for a specified time to allow for lithiation at the 3-position. Triisopropyl borate is then added dropwise, and the reaction is allowed to slowly warm to room temperature overnight.

-

Workup and Purification: The reaction is quenched by the addition of aqueous hydrochloric acid. The mixture is stirred for a period to hydrolyze the boronate ester. The product is then extracted with an organic solvent. The combined organic extracts are dried and concentrated. The crude product can be purified by recrystallization or column chromatography to afford pure 5-Chloro-2-isobutoxypyridine-3-boronic acid.

Application in Drug Discovery: Suzuki-Miyaura Cross-Coupling

The primary application of 5-Chloro-2-isobutoxypyridine-3-boronic acid in drug discovery is as a building block in Suzuki-Miyaura cross-coupling reactions.[1][2] This reaction allows for the formation of a C-C bond between the boronic acid and an aryl or heteroaryl halide (or triflate), providing a versatile method for the synthesis of complex biaryl structures.

The presence of the chloro, isobutoxy, and boronic acid functionalities on the pyridine ring allows for sequential and site-selective modifications, making this compound a valuable intermediate in the synthesis of libraries of compounds for high-throughput screening. The pyridine nitrogen can also serve as a hydrogen bond acceptor, which is often a key interaction in drug-receptor binding.

Conclusion

5-Chloro-2-isobutoxypyridine-3-boronic acid is a valuable and versatile building block for medicinal chemistry and drug discovery. Its structural features allow for its effective use in palladium-catalyzed cross-coupling reactions to synthesize complex molecules with potential therapeutic applications. While detailed experimental structural data for this specific compound is not widely published, its properties and reactivity can be reliably inferred from the extensive knowledge base of related pyridineboronic acids. Further research into the synthesis and applications of this and similar compounds is likely to yield novel drug candidates with improved efficacy and pharmacokinetic profiles.[6]

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 3-Chloro-2-isobutoxypyridine-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 3-Chloro-2-isobutoxypyridine-5-boronic acid. This protocol is designed to serve as a robust starting point for the synthesis of novel biaryl and heteroaryl compounds, which are of significant interest in medicinal chemistry and materials science.

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate.[1][2] Key to the success of this reaction is the choice of catalyst, ligand, base, and solvent system, particularly when employing less reactive coupling partners like heteroaryl chlorides.[3][4] The use of bulky, electron-rich phosphine ligands can significantly enhance the reactivity of these systems.[3]

Key Considerations for this Protocol:

-

Substrate Reactivity: this compound contains a chloro-substituted pyridine ring. Aryl chlorides are generally less reactive than the corresponding bromides or iodides, often necessitating the use of more active catalyst systems to achieve efficient coupling.[4][5]

-

Catalyst System: The selection of the palladium precursor and the phosphine ligand is critical. Bulky and electron-rich ligands are often required to facilitate the oxidative addition of the aryl chloride to the palladium(0) center, a key step in the catalytic cycle.[3][5]

-

Base and Solvent: The choice of base and solvent can significantly impact reaction efficiency. The base is required to activate the boronic acid for transmetalation.[6] Common bases include carbonates (e.g., Cs₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄).[3][7] Aprotic solvents like dioxane, toluene, and THF are frequently used, often with the addition of a small amount of water.[7]

Experimental Protocol

This protocol is a general guideline and may require optimization for specific coupling partners.

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., bromide, iodide, or activated chloride)

-

Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos or SPhos)

-

Base (e.g., Cs₂CO₃ or K₃PO₄)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane or toluene)

-

Reaction vessel (e.g., oven-dried Schlenk tube or microwave vial)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), the aryl/heteroaryl halide (1.2 equiv), the base (2.0-3.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%) to the reaction vessel.

-

Solvent Addition: Add the anhydrous, degassed solvent to the reaction vessel.

-

Degassing: If the reaction was not set up in a glovebox, degas the mixture by bubbling an inert gas through the solution for 10-15 minutes, or by subjecting the sealed vessel to several cycles of vacuum and backfilling with an inert gas.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction time can range from 2 to 24 hours.

-

Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as TLC, LC-MS, or GC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions that can be screened for the Suzuki coupling of this compound with a generic aryl halide. Expected yields are estimations based on couplings with structurally similar compounds and will be highly dependent on the specific coupling partner used.

| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 12-24 | 70-90 |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (5:1) | 100 | 12-24 | 65-85 |

| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 18 | 40-60 |

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uwindsor.ca [uwindsor.ca]

- 5. benchchem.com [benchchem.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Yoneda Labs [yonedalabs.com]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Chloro-2-isobutoxypyridine with Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-Chloro-2-isobutoxypyridine with various boronic acids. Due to the specific nature of the substrate, the following protocols are based on established and reliable methods for the coupling of structurally analogous and electronically similar chloropyridines. The provided information is intended to serve as a robust starting point for reaction optimization and development in synthetic and medicinal chemistry laboratories.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds which are of significant interest in drug discovery and materials science.[1][2][3] The 3-chloro-2-isobutoxypyridine moiety is a valuable building block, and its successful functionalization via cross-coupling reactions opens avenues for the synthesis of a diverse range of novel molecules.

Key Considerations for a Successful Coupling Reaction

Several factors are critical for achieving high efficiency in the Suzuki-Miyaura coupling of chloropyridines:

-

Activation of the C-Cl Bond: Aryl chlorides are inherently less reactive than their bromide or iodide counterparts.[4] The electron-donating nature of the 2-isobutoxy group can further decrease the reactivity of the C-Cl bond towards the crucial oxidative addition step in the catalytic cycle. Therefore, the selection of a highly active palladium catalyst is paramount.

-

Catalyst and Ligand Selection: The success of the coupling reaction is heavily dependent on the choice of the palladium precursor and, most importantly, the phosphine ligand. Bulky and electron-rich phosphine ligands are often necessary to facilitate the oxidative addition of the aryl chloride to the palladium(0) center and promote the subsequent steps of the catalytic cycle.[4] Buchwald-type ligands such as XPhos and SPhos have demonstrated broad utility and high efficiency in the coupling of challenging chloropyridines.[5]

-

Base and Solvent System: The choice of base and solvent is also crucial for an effective reaction. Common bases include potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[4][5] The solvent system typically consists of an anhydrous and degassed organic solvent such as 1,4-dioxane or toluene, often in the presence of water.[4][5]

Comparative Data of Palladium Catalysts for Similar Couplings

The following table summarizes the performance of various palladium catalyst systems in the Suzuki-Miyaura coupling of chloropyridine derivatives with arylboronic acids, providing a baseline for catalyst selection.

| Palladium Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | >90 | 2 |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 110 | 12-24 | >90 | 1.5 |

| Pd(PPh₃)₄ | None | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |

| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 6-12 | >90 | 1-2 |

Note: The data presented is based on typical results for structurally similar chloropyridines and should be considered as a starting point for optimization.[5]

Experimental Protocols

The following are detailed experimental procedures for the Suzuki-Miyaura coupling of 3-Chloro-2-isobutoxypyridine with a generic arylboronic acid.

Protocol 1: General Procedure using a Buchwald-type Ligand (SPhos)

Materials:

-

3-Chloro-2-isobutoxypyridine (1.0 mmol, 1.0 equiv.)

-

Arylboronic acid (1.2 mmol, 1.2 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)

-

Degassed 1,4-dioxane (4 mL)

-

Degassed water (0.8 mL)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-Chloro-2-isobutoxypyridine, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

-

Seal the vial with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed 1,4-dioxane and degassed water via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

-

Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.[4]

Protocol 2: General Procedure using a Tetrakis(triphenylphosphine)palladium(0) Catalyst

Materials:

-

3-Chloro-2-isobutoxypyridine (1.0 mmol, 1.0 equiv.)

-

Arylboronic acid (1.2 mmol, 1.2 equiv.)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.)

-

Degassed 1,4-dioxane (8 mL)

-

Degassed water (2 mL)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In an oven-dried Schlenk flask containing a magnetic stir bar, combine 3-Chloro-2-isobutoxypyridine, the arylboronic acid, and potassium carbonate.

-

Add the Tetrakis(triphenylphosphine)palladium(0) catalyst to the flask.

-

Seal the flask with a septum, and evacuate and backfill with an inert gas three times.

-

Add the degassed 1,4-dioxane and water via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the desired product.[5]

Visualizations

Experimental Workflow Diagram

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Suzuki Coupling with 3-Chloro-2-isobutoxypyridine-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides detailed protocols for the Suzuki coupling of 3-Chloro-2-isobutoxypyridine-5-boronic acid, a valuable building block in medicinal chemistry for the synthesis of novel biaryl and heteroaryl compounds. Due to the specific substitution pattern of this pyridine derivative, careful selection of reaction parameters is crucial for achieving high yields and purity. The protocols described herein are based on established methodologies for structurally similar chloropyridines and serve as a robust starting point for reaction optimization.[3]

Aryl chlorides are known to be less reactive than their bromide or iodide counterparts in Suzuki-Miyaura couplings, often necessitating more active catalytic systems.[3] The electron-donating isobutoxy group at the 2-position of the pyridine ring can further modulate the reactivity of the C-Cl bond. Therefore, the choice of palladium catalyst, ligand, base, and solvent system is critical for successful coupling.

Key Reaction Parameters and Optimization

Successful Suzuki coupling of this compound with various aryl and heteroaryl halides is highly dependent on the careful optimization of several key parameters. The following table summarizes recommended starting conditions and potential optimization pathways based on literature precedents for similar substrates.[3]

| Parameter | Recommended Starting Conditions | Optimization Considerations |

| Palladium Precatalyst | Pd(OAc)₂ (Palladium(II) Acetate) or Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Other Pd(0) or Pd(II) sources can be screened. Palladacycles are also an option for their stability and activity.[2] |

| Ligand | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Bulky, electron-rich phosphine ligands are generally preferred for activating aryl chlorides.[3] Other ligands to consider include RuPhos and Buchwald's biaryl phosphine ligands. |

| Base | K₃PO₄ (Potassium Phosphate) or Cs₂CO₃ (Cesium Carbonate) | The choice of base is crucial and can significantly impact the reaction outcome.[1][4] Other inorganic bases like K₂CO₃ or organic bases can be tested. |

| Solvent | 1,4-Dioxane/Water (e.g., 4:1 or 5:1 v/v) or Toluene | Anhydrous or aqueous conditions can be employed.[5][6] The solvent system should be chosen to ensure solubility of all reactants. |

| Temperature | 80-110 °C | Higher temperatures are often required for the activation of aryl chlorides. The optimal temperature should be determined for each specific substrate combination. |

| Reaction Time | 12-24 hours | Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time. |

Experimental Protocols

The following are detailed experimental procedures for the Suzuki coupling of this compound with a generic aryl halide (Ar-X, where X = Br, I). These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: General Procedure using SPhos Ligand in Dioxane/Water

This protocol is a good starting point for a wide range of aryl and heteroaryl halides.

Materials:

-

This compound

-

Aryl halide (Ar-X)

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane (anhydrous, degassed)

-

Water (degassed)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried reaction vial, add this compound (1.2 mmol, 1.2 equiv.), the aryl halide (1.0 mmol, 1.0 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

-

Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.[3]

-

Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).

-

Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.[3]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: General Procedure using XPhos Ligand in Toluene

This protocol is an alternative for substrates that may be sensitive to water or require higher temperatures.

Materials:

-

This compound

-

Aryl halide (Ar-X)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos

-

Cesium carbonate (Cs₂CO₃)

-

Toluene (anhydrous, degassed)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox, combine this compound (1.2 mmol, 1.2 equiv.), the aryl halide (1.0 mmol, 1.0 equiv.), cesium carbonate (2.0 mmol, 2.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%) in a reaction vial.[3]

-

Add anhydrous, degassed toluene (5 mL) to the vial.

-

Seal the vial and remove it from the glovebox.

-

Heat the reaction mixture to 110 °C with stirring for 12-24 hours.[3]

-

Follow steps 5-10 from Protocol 1 for workup and purification.

Visualizing the Experimental Workflow

The following diagrams illustrate the general workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: General workflow for the Suzuki coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Substituted Pyridine-5-Boronic Acids in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific applications of 3-Chloro-2-isobutoxypyridine-5-boronic acid in late-stage drug discovery are not extensively documented in publicly available literature, this molecule represents a valuable class of chemical building blocks known as substituted pyridinylboronic acids. These reagents are instrumental in medicinal chemistry, primarily serving as key coupling partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern drug discovery, enabling the efficient construction of complex biaryl and heteroaryl structures that are prevalent in a vast array of biologically active molecules.

The strategic placement of chloro, isobutoxy, and boronic acid functionalities on the pyridine ring offers medicinal chemists a versatile scaffold for several reasons:

-

Modulation of Physicochemical Properties: The isobutoxy group can enhance lipophilicity and improve metabolic stability.

-

Vectorial Synthesis: The boronic acid group provides a reactive handle for predictable and regioselective carbon-carbon bond formation.

-

Electronic Tuning: The chloro and alkoxy substituents electronically modify the pyridine ring, influencing its reactivity and interaction with biological targets.

This document will provide detailed application notes and protocols for a representative application of a substituted pyridinylboronic acid in the synthesis of a clinical drug candidate, illustrating the utility of this class of compounds in drug discovery.

Application Example: Synthesis of IRAK4 Inhibitors for Inflammatory Diseases

A prominent example of the application of substituted pyridinylboronic acids is in the synthesis of inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that plays a critical role in the innate immune response signaling pathway.[1][2][3][4] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases, making IRAK4 a compelling target for therapeutic intervention.

One such IRAK4 inhibitor that has advanced to clinical trials is Zimlovisertib (PF-06650833) .[1][5][6] This compound is being investigated for the treatment of diseases such as rheumatoid arthritis and lupus.[5][7][8] The synthesis of Zimlovisertib and its analogs often involves a key Suzuki-Miyaura coupling step where a substituted pyridinylboronic acid is coupled to a core heterocyclic structure.

Quantitative Data Summary

The biological activity of Zimlovisertib (PF-06650833) as a potent and selective IRAK4 inhibitor is summarized in the table below.

| Compound | Target | Assay Type | IC₅₀ (nM) | Reference |

| Zimlovisertib (PF-06650833) | IRAK4 | Cell-based Assay | 0.2 | [5] |

| Zimlovisertib (PF-06650833) | IRAK4 | PBMC Assay | 2.4 | [5] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. PBMC: Peripheral Blood Mononuclear Cell

Experimental Protocols

The following protocols provide a generalized yet detailed methodology for the key Suzuki-Miyaura coupling reaction in the synthesis of an IRAK4 inhibitor, based on established procedures for similar transformations.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Pyridinyl-Substituted Heterocyclic Core

Objective: To couple a substituted pyridinylboronic acid with a halogenated heterocyclic core to form a key biaryl intermediate in the synthesis of an IRAK4 inhibitor.

Materials:

-

Halogenated heterocyclic core (e.g., a chloro- or bromo-substituted pyrrolopyrimidine) (1.0 equiv)

-

Substituted pyridinylboronic acid (e.g., a methoxypyridinylboronic acid) (1.2 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 equiv)

-

Base (e.g., K₂CO₃ or Cs₂CO₃) (2.5 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane and water, 4:1 mixture)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the halogenated heterocyclic core (1.0 equiv), the substituted pyridinylboronic acid (1.2 equiv), and the base (2.5 equiv).

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Add the degassed solvent mixture (1,4-dioxane and water) to the flask via a syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyridinyl-substituted heterocyclic core.

Protocol 2: IRAK4 Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of a test compound against IRAK4 kinase.

Materials:

-

Recombinant human IRAK4 enzyme

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ATP (at a concentration close to its Km for IRAK4)

-

Biotinylated peptide substrate

-

Test compound (serially diluted in DMSO)

-

Streptavidin-coated plates

-

Europium-labeled anti-phospho-serine/threonine antibody

-

Time-Resolved Fluorescence (TRF) plate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a microplate, add the kinase buffer, the test compound dilutions, and the recombinant IRAK4 enzyme.

-

Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding a mixture of ATP and the biotinylated peptide substrate.

-

Allow the reaction to proceed for 60 minutes at room temperature.

-

Stop the reaction by adding a solution containing EDTA.

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate for 30 minutes to allow the biotinylated peptide to bind.

-

Wash the plate to remove unbound reagents.

-

Add the Europium-labeled anti-phospho-serine/threonine antibody and incubate for 60 minutes.

-

Wash the plate to remove the unbound antibody.

-

Add an enhancement solution and read the time-resolved fluorescence signal on a compatible plate reader.

-

The signal is proportional to the amount of phosphorylated substrate. Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.

Visualizations

Caption: Synthetic workflow for a drug candidate using a substituted pyridinylboronic acid.

Caption: Inhibition of the IRAK4 signaling pathway by a selective inhibitor.

References

- 1. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design of a Novel and Selective IRAK4 Inhibitor Using Topological Water Network Analysis and Molecular Modeling Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Zimlovisertib | C18H20FN3O4 | CID 118414016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]

Application Notes and Protocols for the Synthesis of Biaryl Compounds using 3-Chloro-2-isobutoxypyridine-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl scaffolds are integral structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials science applications. The Suzuki-Miyaura cross-coupling reaction stands as a paramount methodology for the construction of these carbon-carbon bonds, lauded for its mild reaction conditions and broad functional group tolerance.[1] 3-Chloro-2-isobutoxypyridine-5-boronic acid is a valuable building block for the synthesis of complex biaryl compounds, particularly those incorporating a substituted pyridine ring, a common feature in medicinally active molecules.[2] The presence of the chloro, isobutoxy, and boronic acid functionalities on the pyridine ring allows for strategic and regioselective bond formation.

These application notes provide a comprehensive guide to the synthesis of biaryl compounds utilizing this compound via the Suzuki-Miyaura cross-coupling reaction. The protocols described herein are based on established methods for structurally analogous compounds and are intended to serve as a robust starting point for reaction optimization and development in your laboratory.[3]

Core Concepts and Reaction Mechanism

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. The catalytic cycle, illustrated below, generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

-

Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic moiety to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired biaryl product (Ar-Ar') and regenerate the Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent is crucial for a successful and high-yielding reaction, particularly when dealing with less reactive aryl chlorides.[3] Bulky, electron-rich phosphine ligands are often employed to facilitate the challenging oxidative addition step.[3]

References

Application Notes and Protocols for Cross-Coupling Reactions of 3-Chloro-2-isobutoxypyridine-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction